molecular formula C12H19N3O2 B8773341 tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate CAS No. 187339-13-5

tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate

Cat. No. B8773341
M. Wt: 237.30 g/mol
InChI Key: LNGSPBARAFUWCQ-UHFFFAOYSA-N
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Patent
US06458814B1

Procedure details

4 N HCl/dioxane (54 mL) was added in a stream to a solution of 2-[[2-(tert-butoxycarbonyl)amino-1-ethyl]amino]pyridine (5.09 g, 21.45 mmole) in anhydrous CH2Cl2 (54 mL) at 0° C. under argon, then the mixture was warmed to RT. After 2 hr, the mixture was cooled to 0° C. and suction filtered. The solid was washed extensively with anhydrous Et2O and dried in high vacuum at 40° C. to afford the title compound (4.27 g, 95%) as an off-white, somewhat hygroscopic solid: 1H NMR (400 MHz, CD3OD) δ7.99-8.07 (m, 1 H), 7.92-7.98 (m, 1 H), 7.19 (d, J=9.1 Hz, 1 H), 6.98-7.04 (m, 1 H), 3.76 (t,J=6.2 Hz, 2 H). 3.27 (t, J=6.2 Hz, 2 H, partially obscured by residual solvent signal); MS (ES) m/e 138 (M+H)+.
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.C(OC([NH:15][CH2:16][CH2:17][NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1)=O)(C)(C)C>C(Cl)Cl>[ClH:1].[ClH:1].[NH2:15][CH2:16][CH2:17][NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
54 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
5.09 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCNC1=NC=CC=C1
Name
Quantity
54 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
The solid was washed extensively with anhydrous Et2O
CUSTOM
Type
CUSTOM
Details
dried in high vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.NCCNC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.